![molecular formula C12H12N2O2 B1209139 (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 138865-23-3](/img/structure/B1209139.png)
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Overview
Description
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as part of a research program to develop novel analgesics and anti-inflammatory agents. Since then, CP-47,497 has been the subject of numerous scientific studies exploring its chemical properties, synthesis methods, mechanisms of action, and potential medical applications.
Scientific Research Applications
Cancer Therapy: Enhancing Apoptosis in Leukemia Cells
Cycloanthranilylproline derivative, Fuligocandin B, has been shown to sensitize leukemia cells to apoptosis induced by tumor necrosis factor–related apoptosis-inducing ligand (TRAIL). This is achieved through the production of 15-deoxy-Δ12,14 prostaglandin J2, which inhibits multiple antiapoptotic factors . This application is significant as it provides a new strategy for cancer therapy, particularly in overcoming resistance to TRAIL.
Anti-Metastatic Agent in Gastric Cancer
A study has found that Cycloanthranilylproline derivatives suppress the motility of gastric cancer cells. This is done by inhibiting epithelial–mesenchymal transition markers (EMT), which are crucial for cancer metastasis . The compound’s ability to decrease the expression of genes related to cell motility presents a potential therapeutic approach to prevent the spread of gastric cancer.
Mechanism of Action
Target of Action
Cycloanthranilylproline, also known as Fuligocandin B (FCB), primarily targets tumor necrosis factor (TNF)–related apoptosis-inducing ligand (TRAIL) . TRAIL is a member of the TNF superfamily that selectively induces apoptosis in various cancer cells with little toxicity toward normal cells .
Mode of Action
Cycloanthranilylproline enhances the sensitivity to TRAIL in leukemia cells by increasing the expression of cyclooxygenase-2 (COX-2) and 15-deoxy-Δ 12,14 prostaglandin J 2 (15d-PGJ 2) . This unique mechanism highlights the fact that 15d-PGJ 2 directly enhances sensitivity to TRAIL by inhibiting multiple antiapoptotic factors .
Biochemical Pathways
The compound acts through the extrinsic apoptotic pathway . Once bound to death receptors, TRAIL forms a death-inducing signaling complex, resulting in the proteolytic activation of caspase-8 and, consequently, the activation of effector caspases . Cycloanthranilylproline increases the production of 15d-PGJ 2, an endogenous PPARγ ligand, through activation of COX-2 .
Pharmacokinetics
The compound’s ability to sensitize trail-resistant cells to trail suggests that it may have good bioavailability and can effectively reach its target cells .
Result of Action
More importantly, similar effects were observed in other leukemia cell lines irrespective of their origin .
Action Environment
The compound’s effectiveness in different leukemia cell lines suggests that it may be robust to variations in the cellular environment .
properties
IUPAC Name |
(6aS)-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNEEHQIDLPLQ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347283 | |
Record name | Cycloanthranilylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione | |
CAS RN |
18877-34-4, 138865-23-3 | |
Record name | (11aS)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18877-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloanthranilylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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